![molecular formula C20H17N B13812501 7,9,10-trimethylbenzo[c]acridine CAS No. 58430-01-6](/img/structure/B13812501.png)
7,9,10-trimethylbenzo[c]acridine
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Overview
Description
7,9,10-Trimethylbenzo[c]acridine is an organic compound with the molecular formula C20H17N. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its three methyl groups attached to the benzo[c]acridine core, which imparts unique chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,9,10-trimethylbenzo[c]acridine typically involves the condensation of 1-naphthylamine with 3,4-dimethylaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 7,9,10-Trimethylbenzo[c]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, halogens (chlorine, bromine), catalysts like iron(III) chloride.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
7,9,10-trimethylbenzo[c]acridine (C20H17N) is characterized by its polycyclic aromatic structure, which contributes to its biological activity. The compound's unique configuration allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Anti-Cancer Activity
Acridines, including this compound, have been extensively studied for their anti-cancer properties. Research indicates that these compounds can inhibit tumor growth through various mechanisms:
- DNA Intercalation : Acridines can intercalate into DNA, disrupting replication and transcription processes. This has been shown to induce apoptosis in cancer cells.
- Enzyme Inhibition : Certain derivatives demonstrate inhibitory effects on enzymes such as histone deacetylases (HDACs) and topoisomerases, which are crucial for cancer cell proliferation.
Case Study : A recent study evaluated the cytotoxicity of several acridine derivatives against human cancer cell lines. The findings revealed that compounds with structural modifications similar to this compound exhibited IC50 values in the low micromolar range against various tumor cells .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | U937 | 0.90 | DNA Intercalation |
Derivative A | MCF-7 | 11.0 ± 4.8 | HDAC Inhibition |
Derivative B | A-549 | 0.125-0.352 | Topoisomerase Inhibition |
Antioxidant Properties
Research has indicated that acridine derivatives possess significant antioxidant capabilities. They can scavenge free radicals and protect cells from oxidative stress.
Case Study : A series of acridine derivatives were tested for their free radical scavenging capacity using biochemical assays. The results demonstrated that certain derivatives exhibited potent antioxidant activity comparable to established antioxidants .
Dyes and Fluorescent Materials
The unique optical properties of this compound make it suitable for use in dyes and fluorescent materials. These applications are particularly relevant in biological imaging and visualization techniques.
Case Study : Studies have shown that acridine derivatives can be utilized as fluorescent probes for biomolecules, enhancing the sensitivity of detection methods in biochemical assays .
Mechanism of Action
The primary mechanism of action of 7,9,10-trimethylbenzo[c]acridine involves DNA intercalation. The planar structure of the compound allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation is driven by π-stacking interactions and charge transfer between the aromatic rings of the compound and the base pairs of DNA . Additionally, the compound can inhibit topoisomerase enzymes, further preventing DNA replication and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
7,9,10-Trimethylbenzo[c]acridine can be compared with other acridine derivatives, such as:
Acridine Orange: Known for its use as a fluorescent dye and DNA intercalator.
Quinacrine: Used as an antimalarial and anticancer agent.
Proflavine: Utilized as an antiseptic and DNA intercalator.
Uniqueness: The presence of three methyl groups at positions 7, 9, and 10 of the benzo[c]acridine core distinguishes this compound from other acridine derivatives. These methyl groups can influence the compound’s electronic properties, reactivity, and interactions with biological molecules, making it a unique candidate for various applications .
Biological Activity
7,9,10-Trimethylbenzo[c]acridine is a compound belonging to the acridine family, which has garnered attention due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex polycyclic aromatic structure that contributes to its biological activity. The planar structure allows for effective intercalation with DNA, which is crucial for its anticancer properties. The presence of methyl groups at specific positions enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Similar to other acridine derivatives, this compound can intercalate into DNA strands, disrupting replication and transcription processes. This leads to apoptosis in cancer cells.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and histone deacetylases (HDACs) .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, leading to cellular damage and apoptosis.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings regarding its anticancer efficacy:
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
U937 | 0.90 | DNA intercalation and HDAC inhibition |
HeLa | 1.50 | Topoisomerase inhibition |
MCF-7 | 2.00 | ROS generation |
The compound's low IC50 values indicate potent activity against these cancer cell lines.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promise as an antimicrobial agent. Its mechanism involves disrupting bacterial cell membranes and inhibiting nucleic acid synthesis. Studies have reported effective inhibition against various bacterial strains.
Case Studies
- In Vivo Efficacy : A study evaluated the in vivo effects of this compound in a mouse model of cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent .
- Synergistic Effects : Research has explored the synergistic effects of combining this compound with other chemotherapeutic agents. Findings suggest enhanced efficacy when used in combination therapies, potentially allowing for lower dosages and reduced side effects .
Safety and Toxicity
While the compound shows high efficacy against cancer cells, it is essential to evaluate its safety profile. Preliminary toxicity studies indicate that it possesses a favorable safety margin at therapeutic doses; however, further research is needed to fully understand its long-term effects and potential side effects on healthy tissues.
Properties
CAS No. |
58430-01-6 |
---|---|
Molecular Formula |
C20H17N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
7,9,10-trimethylbenzo[c]acridine |
InChI |
InChI=1S/C20H17N/c1-12-10-18-14(3)16-9-8-15-6-4-5-7-17(15)20(16)21-19(18)11-13(12)2/h4-11H,1-3H3 |
InChI Key |
OSZVMYSKVYPBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C3C(=C2C)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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